molecular formula C14H25NO4 B3030484 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate CAS No. 912444-90-7

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

Cat. No.: B3030484
CAS No.: 912444-90-7
M. Wt: 271.35
InChI Key: BGYFVOHWJYYBER-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate is a chemical compound with the molecular formula C14H25NO4. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate typically involves the reaction of azepane derivatives with tert-butyl and ethyl groups under specific conditions. The synthetic route may include steps such as esterification, amidation, and cyclization. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .

Scientific Research Applications

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate involves its interaction with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate include other azepane derivatives such as:

Biological Activity

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate is a nitrogen-containing heterocyclic compound characterized by its unique azepane ring structure. This compound, with the molecular formula C14H25NO4C_{14}H_{25}NO_{4} and a molecular weight of approximately 271.36 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The structural features of this compound are significant for its biological activity:

  • Azepane Ring : A seven-membered ring that includes one nitrogen atom, which can influence the compound's interaction with biological systems.
  • Carboxylate Groups : Located at the 1 and 4 positions, these groups are known to enhance reactivity and facilitate various chemical modifications.
  • tert-Butyl Group : This bulky group contributes to the steric properties of the molecule, potentially affecting its pharmacokinetics and bioavailability.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Some azepane derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
  • Antitumor Properties : Preliminary studies indicate that certain derivatives may inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents.

The biological activity of this compound may stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The carboxylic acid groups can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Receptor Interaction : The compound may engage with various receptors in the body, influencing signaling pathways related to inflammation, pain, or cancer.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is provided below:

Compound NameMolecular FormulaKey Features
1-tert-butyl 4-methyl azepane-1,4-dicarboxylateC13H23NO4Contains a methyl group instead of an ethyl group
1-tert-butyl 5-oxoazepane-1,4-dicarboxylateC13H21NO5Features a keto group at position 5
Ethyl N-Boc-piperidine-4-carboxylateC14H23NO5Contains a Boc (tert-butoxycarbonyl) protective group

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl azepane-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)11-7-6-9-15(10-8-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYFVOHWJYYBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735702
Record name 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912444-90-7
Record name 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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